
6-(Cyclopropylmethylamino)pyridin-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 6-(Cyclopropylmethylamino)pyridin-3-ol has been reported in the literature . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of pyrimidinamine derivatives containing a pyridin-2-yloxy moiety .Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound have been studied . For instance, reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridines were reported .Wissenschaftliche Forschungsanwendungen
Formation in Food Products
- Formation in Honey and Model Systems : A study by Hidalgo, Lavado-Tena, and Zamora (2020) investigated the formation of 6-(hydroxymethyl)pyridin-3-ol, a structurally similar compound to 6-(Cyclopropylmethylamino)pyridin-3-ol. This formation occurs through the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds, providing insights into the generation of pyridin-3-ols in foods like honey when subjected to thermal heating (Hidalgo, Lavado-Tena, & Zamora, 2020).
Synthesis and Structural Studies
Synthesis of Pyrazolo[3,4-b]pyridin-3-ol Derivatives : Wu, Tang, Huang, and Shen (2012) synthesized novel compounds structurally related to this compound. Their work focused on the synthesis and structure of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, expanding the understanding of pyridin-3-ol chemistry (Wu, Tang, Huang, & Shen, 2012).
Synthesis of Pyridine and 2-Azabicyclo Derivatives : Wang and Chiba (2009) explored a Mn(III)-mediated synthesis method that could potentially apply to the synthesis of this compound. Their method allowed for the creation of substituted pyridines and 2-azabicyclo derivatives, indicating a versatile approach to synthesizing complex pyridin-3-ols (Wang & Chiba, 2009).
Development of Potent Potassium Channel Openers : Brown, Chapman, Mason, Palfreyman, Vicker, and Walsh (1993) worked on the synthesis of potassium channel openers derived from pyridin-3-yl compounds. Their research could provide insights into the potential therapeutic applications of similar structures, including this compound (Brown et al., 1993).
Biological Activities and Computational Studies
Molecular Docking Studies and Biological Activities : Sribalan, Banuppriya, Kirubavathi, Jayachitra, and Padmini (2016) synthesized and evaluated the biological activities of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids. Their work included molecular docking studies, potentially relevant for understanding the bioactivity of this compound (Sribalan et al., 2016).
Mass Spectrometric Characterization of Pyridine Metabolites : Peng and Turesky (2011) conducted mass spectrometric characterization of metabolites related to pyridin-3-ols. This research is crucial for understanding the metabolic pathways and potential biological activities of compounds like this compound (Peng & Turesky, 2011).
Advanced Synthesis Techniques
- Ruthenium-Catalyzed Synthesis of Pyridines : Wu, Xu, Yu, and Wang (2015) described a ruthenium-catalyzed formal dehydrative [4 + 2] cycloaddition of enamides and alkynes. This method could be relevant for synthesizing complex pyridin-3-ols, offering a new approach to creating structurally intricate compounds (Wu, Xu, Yu, & Wang, 2015).
Eigenschaften
IUPAC Name |
6-(cyclopropylmethylamino)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-8-3-4-9(11-6-8)10-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFKVBXNGOZBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)


![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)


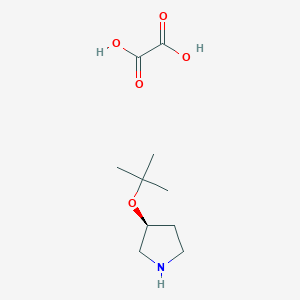
![2-[5-(2-Hydroxyethanesulfonyl)pentanesulfonyl]ethan-1-ol](/img/structure/B1379432.png)
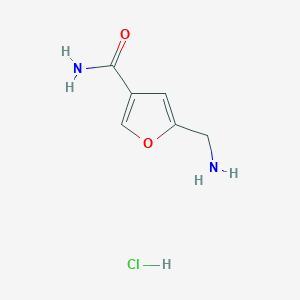
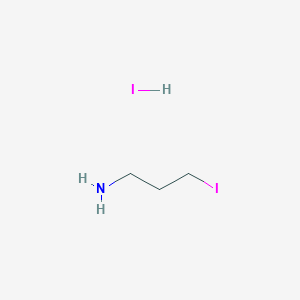
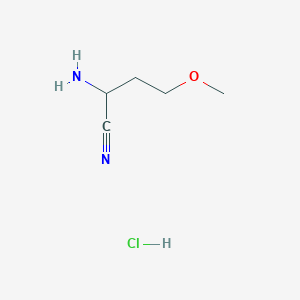
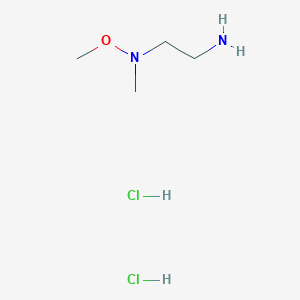
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)

